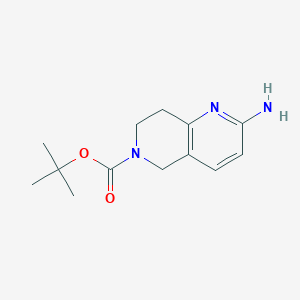

tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

描述

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound belongs to the broader classification of naphthyridines, which are defined as diazanaphthalenes comprising six isomeric bicyclic systems containing two pyridine rings fused together. The specific 1,6-naphthyridine framework indicates the positioning of nitrogen atoms at positions 1 and 6 of the bicyclic scaffold, distinguishing it from other naphthyridine isomers such as 1,5-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines.

The systematic name incorporates several key structural elements that define the molecular architecture. The "7,8-dihydro" designation indicates the presence of a saturated ethylene bridge between positions 7 and 8, while the "6(5H)" notation specifies the location of the carboxylate-protected nitrogen atom and its associated hydrogen substituent. The amino substituent at position 2 represents a primary amine functionality directly attached to the aromatic heterocyclic core, while the tert-butyl carboxylate group serves as a protecting group commonly employed in synthetic organic chemistry.

The Chemical Abstracts Service registry number 1149333-40-3 provides unique identification for this specific compound within chemical databases. This systematic classification places the molecule within the broader context of bioactive naphthyridine derivatives, which have demonstrated significant pharmaceutical potential across various therapeutic areas. The structural complexity arising from the combination of the naphthyridine core with amino and carboxylate functionalities creates a compound suitable for detailed structural investigation using multiple analytical techniques.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₉N₃O₂ reflects the precise atomic composition of tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, encompassing thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This composition yields a molecular weight of 249.31 grams per mole, calculated through standard atomic mass summation protocols. The molecular formula provides crucial information regarding the degree of unsaturation, which can be calculated using the formula: Degree of Unsaturation = (2C + 2 - H + N)/2, resulting in a value of five for this compound.

The presence of three nitrogen atoms within the molecular framework is particularly significant, as this indicates the compound contains both the intrinsic nitrogens of the naphthyridine core and an additional nitrogen from the amino substituent. The carbon-to-nitrogen ratio of 13:3 reflects the substantial organic framework while maintaining the heterocyclic character essential for biological activity. The oxygen content, represented by two atoms, corresponds exclusively to the carboxylate ester functionality, confirming the absence of additional oxygen-containing groups such as hydroxyl or carbonyl substituents elsewhere in the molecule.

The hydrogen-to-carbon ratio of approximately 1.46 indicates a partially saturated system, consistent with the presence of both aromatic and aliphatic regions within the molecular structure. This ratio supports the structural assignment of a partially reduced naphthyridine core combined with the saturated tert-butyl group. The molecular weight of 249.31 daltons positions this compound within the small molecule pharmaceutical range, making it amenable to various analytical techniques and suitable for structure-activity relationship studies.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₂ |

| Molecular Weight | 249.31 g/mol |

| Carbon Atoms | 13 |

| Hydrogen Atoms | 19 |

| Nitrogen Atoms | 3 |

| Oxygen Atoms | 2 |

| Degree of Unsaturation | 5 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate through analysis of both proton and carbon-13 spectra. The tert-butyl group generates a characteristic singlet in proton nuclear magnetic resonance spectra, typically appearing at chemical shifts around 1.35-1.45 parts per million, corresponding to nine equivalent protons. This signal demonstrates narrow linewidth due to rapid rotation of the methyl groups and the tert-butyl group itself, facilitating easy identification even in complex spectra. The aliphatic protons of the dihydronaphthyridine ring system appear as multiplets in the region of 2.5-4.0 parts per million, with coupling patterns reflecting the specific substitution pattern and ring conformation.

The aromatic region of the proton nuclear magnetic resonance spectrum reveals signals corresponding to the naphthyridine core protons, typically appearing between 7.0-8.5 parts per million. The amino group protons often exhibit broad signals due to rapid exchange with solvent molecules, particularly in protic solvents, and may appear anywhere from 4.5-6.5 parts per million depending on the solvent system and temperature. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information, with the carbonyl carbon of the carboxylate ester appearing at approximately 155-165 parts per million, while the aromatic carbons of the naphthyridine core resonate in the 120-160 parts per million range.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The amino group exhibits asymmetric and symmetric nitrogen-hydrogen stretching vibrations typically observed around 3300-3500 wavenumbers. The carboxylate ester functionality produces a strong carbonyl stretching absorption near 1700-1750 wavenumbers, while carbon-hydrogen stretching vibrations from both aromatic and aliphatic regions appear in the 2800-3100 wavenumber range. The naphthyridine aromatic system contributes to carbon-carbon and carbon-nitrogen stretching modes in the 1400-1600 wavenumber region.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated naphthyridine system. The aromatic chromophore typically exhibits absorption maxima in the 280-320 nanometer range, corresponding to π→π* transitions of the heterocyclic core. Additional absorption bands may appear at longer wavelengths (350-400 nanometers) due to n→π* transitions involving the nitrogen lone pairs. The specific substitution pattern, particularly the amino group at position 2, can influence both the position and intensity of these absorption bands through electronic effects.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet | 1.35-1.45 ppm |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |

| ¹H Nuclear Magnetic Resonance | Amino protons | 4.5-6.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 155-165 ppm |

| Infrared | Nitrogen-Hydrogen stretch | 3300-3500 cm⁻¹ |

| Infrared | Carbonyl stretch | 1700-1750 cm⁻¹ |

| Ultraviolet-Visible | π→π* transition | 280-320 nm |

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic analysis of naphthyridine derivatives provides detailed three-dimensional structural information, including bond lengths, bond angles, and molecular packing arrangements. Studies of related 1,6-naphthyridine compounds have revealed important structural features that likely apply to tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate. The naphthyridine core typically exhibits planarity within the aromatic ring system, with nitrogen atoms positioned to allow for potential hydrogen bonding interactions. The saturated dihydro portion of the ring introduces conformational flexibility, creating puckering effects that influence the overall molecular geometry.

The presence of the tert-butyl carboxylate group introduces steric considerations that affect the crystal packing and molecular conformation. The bulky tert-butyl substituent often adopts conformations that minimize steric clashes with neighboring groups, influencing the overall molecular shape and intermolecular interactions within the crystal lattice. The amino group at position 2 serves as both a hydrogen bond donor and acceptor, potentially forming intermolecular hydrogen bonds that stabilize specific crystal forms and influence the physical properties of the solid state.

Crystallographic studies of similar naphthyridine derivatives have demonstrated the importance of π-π stacking interactions between aromatic ring systems in determining crystal packing arrangements. These non-covalent interactions contribute to the stability of the crystal lattice and influence properties such as melting point, solubility, and mechanical characteristics. The specific positioning of substituents on the naphthyridine core affects the ability of molecules to engage in these stacking interactions, creating structure-property relationships that are crucial for understanding the solid-state behavior of these compounds.

The molecular packing within the crystal lattice reflects the balance between various intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic effects. The amino substituent can participate in hydrogen bonding networks that extend throughout the crystal structure, while the tert-butyl group contributes primarily through van der Waals interactions. Understanding these structural features through crystallographic analysis provides insights into the physical properties and potential applications of the compound in various contexts.

Tautomerism and Conformational Analysis

Tautomerism in naphthyridine derivatives represents a fundamental aspect of their chemical behavior, with significant implications for both structural characterization and biological activity. The 1,6-naphthyridine core of tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can potentially exist in multiple tautomeric forms, particularly involving the amino substituent at position 2. These tautomeric equilibria can involve proton migration between different nitrogen centers within the heterocyclic system, leading to structural isomers that differ in the distribution of double bonds and the location of hydrogen atoms.

The amino group at position 2 can participate in tautomeric equilibria through imine-enamine interconversion, particularly under specific solvent conditions or in the presence of acids or bases. Nuclear magnetic resonance studies have proven essential for characterizing these tautomeric systems, as different tautomers exhibit distinct chemical shift patterns and coupling constants. The relative populations of different tautomeric forms depend on factors such as solvent polarity, temperature, and the presence of hydrogen bonding partners, making tautomerism a dynamic process that influences the compound's chemical and physical properties.

Conformational analysis reveals that the partially saturated nature of the dihydronaphthyridine ring system introduces significant flexibility compared to fully aromatic analogs. The saturated ethylene bridge between positions 7 and 8 can adopt different conformations, including envelope and half-chair arrangements, each with distinct energetic preferences and steric requirements. These conformational preferences affect the overall three-dimensional shape of the molecule and influence its interactions with biological targets or other chemical species.

The tert-butyl carboxylate group contributes additional conformational complexity through rotation about the carbon-nitrogen bond connecting it to the ring system. The steric bulk of the tert-butyl group restricts certain conformations while stabilizing others, creating an energetic landscape that determines the preferred molecular geometries. Computational studies combined with experimental nuclear magnetic resonance data provide comprehensive understanding of these conformational preferences and their influence on the compound's chemical behavior and potential biological activity.

| Tautomeric/Conformational Feature | Description | Analytical Method |

|---|---|---|

| Amino-imine tautomerism | Position 2 amino group | Nuclear Magnetic Resonance |

| Ring puckering | Dihydro ring flexibility | X-ray crystallography |

| Carboxylate rotation | tert-Butyl group orientation | Computational analysis |

| Hydrogen bonding | Intermolecular interactions | Infrared spectroscopy |

属性

IUPAC Name |

tert-butyl 2-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-6-10-9(8-16)4-5-11(14)15-10/h4-5H,6-8H2,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCYIRQQPQEBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material and Initial Functionalization

The synthesis typically begins with 2-amino-1,6-naphthyridine derivatives or their precursors, such as 2-amino-1,6-naphthalenediol, which undergo protection or functional group transformation to introduce the tert-butyl carboxylate moiety.

One classical approach involves the reaction of 2-amino-1,6-naphthalenediol with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate protecting group, yielding the tert-butyl ester derivative.

Construction of the 7,8-Dihydro-1,6-Naphthyridine Core

A breakthrough method for constructing the 7,8-dihydro-1,6-naphthyridine ring system involves:

Heck-type vinylation of chloropyridine derivatives using ethylene gas as the vinyl source. This atom-economical and cost-effective approach replaces more expensive and less environmentally friendly vinyl sources like potassium vinyltrifluoroborate.

The vinylation is catalyzed by palladium complexes with ligands such as DPEphos, under mild conditions (e.g., 80 °C, 1.0 MPa ethylene pressure), yielding 2-vinyl-3-acylpyridine intermediates with high efficiency (up to 94.5% conversion in optimized conditions).

One-Pot Hydroamination and Cyclization

The 2-vinyl-3-acylpyridine intermediate undergoes a one-pot hydroamination and intramolecular cyclization mediated by ammonia in methanol. This step forms the dihydronaphthyridine ring directly with good yields (~79% assay yield), although minor oxidation byproducts can form due to air exposure.

Enantioselective Transfer Hydrogenation

To achieve the chiral tetrahydro-1,6-naphthyridine scaffold, an enantioselective transfer hydrogenation catalyzed by ruthenium complexes is employed. This step reduces the dihydronaphthyridine intermediate to the chiral tetrahydronaphthyridine with excellent enantiomeric excess (up to 99% ee) and good yields (~72%).

Protection and Functional Group Manipulation

Following the asymmetric reduction, the secondary amine is protected with a tert-butoxycarbonyl (Boc) group to stabilize the intermediate for subsequent coupling reactions. The Boc-protected intermediate can be isolated via crystallization, facilitating purification without chromatography.

Coupling to Form the Final Compound

The Boc-protected intermediate is then coupled with appropriate aryl or alkyl fragments (e.g., haloindane derivatives) using copper-mediated amidation reactions. Optimization of copper iodide equivalents and reaction temperature is critical to maintain stereochemical integrity and minimize racemization.

Detailed Data Table Summaries

Heck Vinylation Catalyst Screening (Ethylene Gas Vinylation of Chloropyridine)

| Entry | Catalyst (mol %) | Ligand | Conversion to 2-vinyl-3-acylpyridine (%) | Remaining Starting Material (%) |

|---|---|---|---|---|

| 1 | PdCl2 (20), (p-Tol)3P (40) | p-Tolyl phosphine | 53.6 | 20.2 |

| 2 | PdCl2 (20), (o-MeOC6H4)3P (40) | Methoxyphenyl phosphine | 9.2 | 43.6 |

| 3 | Pd(OAc)2 (20), Xantphos (20) | Xantphos | 70.7 | 12.3 |

| 4 | Pd(dppf)Cl2·CH2Cl2 (10) | dppf | 13.8 | 69.6 |

| 5 | PdCl2 (20), DPEphos (20) | DPEphos | 61.1 | 0.9 |

| 6 | Optimized conditions (Scheme 4, method B) | DPEphos | 94.5 | ND (Not Detected) |

Enantioselective Transfer Hydrogenation Conditions and Outcomes

| Entry | Reductant | Catalyst | Conditions | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | H2 (3 MPa) | Ru catalyst 27 | tBuOK (10 equiv), MeOH, 40 °C | 25.9 | 100 |

| 2 | H2 (3 MPa) | Ru catalyst 28 | nBu4NI (10 equiv), AcOH/toluene, 40 °C | 93.5 | 34.2 |

| 3 | H2 (3 MPa) | Ru catalyst 29 | MeOH/THF, 40 °C | 82.3 | 85.5 |

| 4 | HCOOH (6 equiv) | Ru catalyst 30 | Et3N (2.4 equiv), DMF, room temp | 89.1 | 82.7 |

Copper-Mediated Amidation for Coupling with Haloindane

| Entry | Aryl Halide | CuI (equiv) | Ligand (DMEDA equiv) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5-Iodoindane (15a) | 0.5 | 1.0 | 40 | 48 | 64 | 99.2 |

| 2 | 5-Iodoindane (15a) | 1.0 | 2.0 | 40 | 7 | 84 | 97.4 |

| 3 | 5-Iodoindane (15a) | 1.0 | 2.0 | 40 | 24 | 89 | 88.7 |

| 4 | 5-Iodoindane (15a) | 1.1 | 2.2 | Room Temp | 30 | 82 (isolated) | 99.9 |

| 5 | 5-Bromoindane (15b) | 1.0 | 2.0 | 100 | 7.5 | 33 | 44.0 |

Source: Copper-mediated N-arylation optimization

Research Findings and Advantages of the New Synthetic Route

The described synthetic route reduces the longest linear sequence from nine to six steps compared to earlier methods, significantly improving overall yield (from ~4% to ~25%).

The Heck vinylation using ethylene gas is a novel, atom-economical, and scalable method for vinylation of chloropyridines, avoiding expensive and hazardous reagents.

The one-pot hydroamination/cyclization step is unprecedented and streamlines the formation of the dihydronaphthyridine core without isolation of intermediates.

Enantioselective transfer hydrogenation provides excellent stereocontrol, critical for biological activity, and avoids chromatographic purification, facilitating scale-up.

Copper-mediated amidation conditions are optimized to maintain stereochemical integrity while achieving good coupling yields.

The entire synthetic sequence is amenable to large-scale manufacturing due to its operational simplicity and avoidance of chromatography or distillation purification steps.

Summary Table of Key Synthetic Steps

| Step | Starting Material / Intermediate | Reaction Type | Key Reagents / Conditions | Yield / ee | Notes |

|---|---|---|---|---|---|

| 1. Vinylation of chloropyridine | 2-Chloro-6-methoxypyridin-3-yl amide (23) | Heck vinylation | PdCl2/DPEphos, ethylene gas, DMF, 80 °C, 16 h | 80–94.5% | Atom-economical, scalable |

| 2. Hydroamination and cyclization | 2-Vinyl-3-acylpyridine (19) | One-pot amination/cyclization | NH3 in MeOH, 60 °C, 6 h | ~79% assay yield | Direct formation of dihydronaphthyridine |

| 3. Enantioselective reduction | Dihydronaphthyridine (17) | Transfer hydrogenation | Ru catalyst, ammonium formate, CH3CN, 35 °C, 24 h | 72%, 98.9% ee | High stereoselectivity, no chromatography |

| 4. Boc protection | Chiral tetrahydronaphthyridine (16) | Carbamate formation | (Boc)2O, K2CO3, toluene, room temp | High yield | Stabilizes amine for coupling |

| 5. Amidation coupling | Boc-protected intermediate (31) + aryl iodide | Copper-mediated amidation | CuI, DMEDA, toluene, rt or 40 °C | Up to 87% yield, >97% ee | Optimized to minimize racemization |

化学反应分析

Types of Reactions

Tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form different oxidation states of the naphthyridine ring.

Reduction: : Reduction reactions can be used to modify the compound's functional groups.

Substitution: : Substitution reactions can introduce different substituents onto the naphthyridine core.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 249.31 g/mol

- CAS Number : 1149333-40-3

This compound features a naphthyridine core, which is known for its versatility in forming derivatives with various functional groups, enhancing its reactivity and biological interactions.

Medicinal Chemistry

The compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery:

- Antiproliferative Activity : Studies have shown that naphthyridine derivatives can inhibit the growth of cancer cells. For instance, compounds similar to tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine have been investigated for their potential to act against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .

- Antibacterial and Antiviral Properties : Research indicates that naphthyridine derivatives possess antibacterial and antiviral properties. They have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results .

- Central Nervous System Effects : Compounds in this class may have neuroprotective effects and could be explored for treating neurological disorders due to their ability to cross the blood-brain barrier .

Synthesis of Bioactive Compounds

The synthesis of tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine derivatives has been utilized as a starting point for creating more complex bioactive molecules. The compound’s structure allows for modifications that can enhance pharmacological properties or selectivity towards specific biological targets .

Ligands in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are useful in catalysis and material science applications, including the development of sensors and catalysts for organic reactions .

Organic Light Emitting Diodes (OLEDs)

Naphthyridine derivatives have been investigated for their potential use in OLEDs due to their electronic properties. The ability to manipulate their electronic structure through substitution patterns opens avenues for developing efficient light-emitting materials .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry highlighted the synthesis of various naphthyridine derivatives, including tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine. These compounds were evaluated for their anticancer properties against several human cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of naphthyridine derivatives demonstrated that tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine showed effective inhibition against both Gram-positive and Gram-negative bacteria. This study emphasizes the importance of structural modifications in enhancing antimicrobial activity .

作用机制

The mechanism by which tert-Butyl 2-Amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of 1,6-naphthyridine derivatives are highly dependent on substituent position and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Reactivity: The 2-amino substituent in the target compound enhances nucleophilicity, enabling facile amide bond formation or alkylation reactions. In contrast, 3-nitro derivatives (e.g., ) require reduction to amines for further functionalization . Chloro-substituted analogs (e.g., ) serve as intermediates in Suzuki-Miyaura cross-coupling reactions due to the chlorine atom's role as a leaving group .

Biological Activity: Amino-substituted derivatives exhibit superior binding affinity in kinase inhibition compared to nitro or chloro analogs, as seen in retinoid receptor-targeting scaffolds () . Trifluoromethyl groups () improve metabolic stability and membrane permeability, making them favorable in CNS drug development .

Physicochemical Properties :

生物活性

tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 1149333-40-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is with a molecular weight of 249.31 g/mol. The structure features a naphthyridine core, which is known to exhibit various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1149333-40-3 |

| Molecular Formula | C13H19N3O2 |

| Molecular Weight | 249.31 g/mol |

| InChI Key | LVCYIRQQPQEBSD-UHFFFAOYSA-N |

| Purity | >96% |

Antimicrobial Activity

Research indicates that compounds related to naphthyridine structures exhibit antimicrobial properties. In particular, studies have shown that certain derivatives can inhibit the growth of various pathogens. For instance, a study demonstrated that naphthyridine derivatives displayed significant activity against Cryptosporidium species, with some exhibiting EC50 values in the low micromolar range .

Cytotoxicity and Selectivity

The cytotoxic effects of tert-butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate have been evaluated in vitro. The compound has shown moderate cytotoxicity against cancer cell lines while maintaining selectivity for tumor cells over normal cells. This selectivity is crucial for developing potential anticancer agents.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the naphthyridine core can significantly affect biological activity. For example:

- Substituting different functional groups at specific positions on the naphthyridine ring alters potency and selectivity against target organisms.

- The presence of amino groups enhances binding affinity to biological targets .

Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of various naphthyridine derivatives against C. parvum. The results indicated that tert-butyl 2-amino derivatives exhibited promising activity with an EC50 value of approximately 2.1 μM, suggesting potential for further development as therapeutic agents .

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxicity, tert-butyl 2-amino derivatives were tested against several cancer cell lines. The findings revealed that these compounds could induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as selective anticancer agents .

常见问题

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Key Intermediates | Characterization |

|---|---|---|---|

| 1 | HATU, DMF, rt | Amide-linked precursor | 1H NMR (DMSO-d6), LCMS |

| 2 | Boc deprotection (TFA) | Free amine derivative | HRMS, IR |

How can NMR spectroscopy resolve structural ambiguities in this compound and its derivatives?

Basic Research Focus

1H and 13C NMR are critical for distinguishing regioisomers and confirming substitution patterns. For example:

- Aromatic protons in the naphthyridine core appear as doublets (e.g., δ 8.73 ppm, J = 2.4 Hz) due to coupling with adjacent NH groups .

- Boc-protected tert-butyl groups exhibit distinct singlets at δ 1.4–1.5 ppm .

Contradictions in spectral data (e.g., unexpected splitting) may arise from rotamers or impurities; VT-NMR (variable temperature) or 2D-COSY can clarify such issues .

What are the challenges in optimizing reaction yields for multi-step syntheses involving this compound?

Advanced Research Focus

Yield optimization requires addressing:

- Steric hindrance : Bulky tert-butyl groups may slow amide coupling; using excess activating agents (e.g., HATU) or microwave-assisted synthesis improves efficiency .

- Byproduct formation : Competing reactions (e.g., over-alkylation) are minimized via controlled stoichiometry and low-temperature conditions (<0°C) .

- Purification : Reverse-phase HPLC or silica gel chromatography is essential for isolating high-purity (>95%) products, as confirmed by HPLC-UV/ELSD .

How does this compound serve as a precursor for biologically active molecules?

Advanced Research Focus

The tert-butyl carbamate group acts as a protecting group for amines, enabling selective functionalization. For example:

- Antifolate analogs : The naphthyridine core is used to synthesize tricyclic 5-deaza antifolates, where the amino group is modified with benzyl or aryl substituents .

- Drug conjugates : In Example 7F of a patent, the compound was linked to a benzazepine derivative via a PEG spacer for targeted drug delivery .

Q. Table 2: Biological Applications

| Application | Target | Modification | Reference |

|---|---|---|---|

| Antifolate synthesis | Dihydrofolate reductase | Benzyl carboxylate substitution | |

| Conjugate chemistry | Tumor-targeting ligands | PEG-based linkers |

How can researchers resolve contradictions in reported spectral data for structurally similar derivatives?

Advanced Research Focus

Discrepancies in melting points, NMR shifts, or yields often arise from:

- Crystallization conditions : Polymorphism can alter melting points; differential scanning calorimetry (DSC) identifies polymorphic forms .

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3); standardized solvent systems are recommended for cross-study comparisons .

- Stereochemical drift : Chiral centers in derivatives may racemize during synthesis; chiral HPLC or optical rotation measurements validate enantiopurity .

What computational methods support the design of naphthyridine-based analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。